3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14(2)12-16-8-10-17(11-9-16)26(23,24)13-19-21-20(22-25-19)18-7-5-4-6-15(18)3/h4-11,14H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFOYZGNGBUMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole typically involves multiple steps One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Properties
Key Observations:
- Polarity and Solubility : The target compound’s benzenesulfonyl group increases polarity compared to analogs with alkyl or halogen substituents (e.g., chloromethyl or iodophenyl groups). This may reduce lipid solubility but enhance aqueous solubility .
- Reactivity : The chloromethyl group in is highly reactive, enabling further derivatization, whereas the sulfonyl group in the target compound may stabilize the structure via resonance .
Physicochemical and Pharmacological Comparisons
Table 2: Property Comparison with Selected Analogs
- Thermal Stability : The high melting point of (211°C) suggests that aromatic substituents enhance stability compared to aliphatic groups.
- Biological Potential: While direct data for the target compound is lacking, sulfonamide-like moieties are known for enzyme inhibition (e.g., carbonic anhydrase inhibitors), suggesting similar applications .
Biological Activity
The compound 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. Oxadiazoles have gained considerable attention in medicinal chemistry due to their potential as therapeutic agents against various diseases. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a 1,2,4-oxadiazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various oxadiazole compounds, derivatives similar to the target compound demonstrated activity against both Gram-positive and Gram-negative bacteria , including Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Target Organism |
|---|---|---|
| 3a | Antibacterial | E. coli |
| 4b | Antifungal | Candida albicans |
Anticancer Activity
Oxadiazoles have also been investigated for their anticancer potential. A derivative structurally related to the compound under discussion showed inhibition of cancer cell proliferation in various cancer lines, including breast and colon cancer . The mechanism often involves apoptosis induction and cell cycle arrest.
The biological activity of oxadiazole compounds is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors of key enzymes involved in pathogen metabolism or cancer cell proliferation.
- Interaction with DNA : Some studies suggest that oxadiazoles can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : Certain compounds can influence cellular signaling pathways that regulate apoptosis and cell growth.
Study on Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of several oxadiazole derivatives. The study utilized minimum inhibitory concentration (MIC) assays to determine the effectiveness against various pathogens. The results indicated that compounds closely related to this compound had promising MIC values against resistant strains .
Cancer Cell Line Testing
In another study focusing on cancer treatment, a related oxadiazole derivative was tested on human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole?
- Methodology : Synthesis typically involves cyclocondensation reactions. For example, substituted benzaldehyde derivatives can react with triazole precursors under reflux conditions in ethanol with glacial acetic acid as a catalyst . Alternative routes include nucleophilic substitution using potassium carbonate in acetonitrile, followed by purification via recrystallization (e.g., ethyl acetate or ethanol) . Optimizing solvent polarity and reaction time (4–10 hours) is critical for yield improvement .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
- Methodology : Structural validation employs spectroscopic techniques:
- NMR : Proton environments (e.g., methyl groups, sulfonyl signals) are analyzed for consistency with expected substitution patterns .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 80.2° between oxadiazole and benzotriazole moieties) to confirm stereoelectronic properties .
- Mass spectrometry : Verifies molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Q. What solvent systems are optimal for recrystallization to achieve high-purity samples?
- Methodology : Ethanol and ethyl acetate are preferred due to their intermediate polarity, which balances solubility and crystallization kinetics. Slow evaporation at room temperature minimizes defects in crystal lattices, as demonstrated in X-ray-quality crystal preparation .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, electron-withdrawing sulfonyl groups reduce HOMO energy, enhancing electrophilic substitution resistance. Comparative studies with experimental UV-Vis spectra validate computational models .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodology :
- Dose-response curves : Re-evaluate IC50 values under standardized assay conditions (e.g., fixed pH, temperature).
- Structural analogs : Compare activity trends with derivatives (e.g., halogen-substituted phenyl groups) to identify pharmacophore requirements .
- Meta-analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts (e.g., false positives in antipicornaviral screens) .
Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction reveals:
- Planarity : Dihedral angles (e.g., 4.4° within oxadiazole rings) indicate conjugation stability .
- Packing interactions : Weak C–H⋯N hydrogen bonds (2.6–3.0 Å) stabilize 2D sheet formations, influencing solubility and melting points .
Q. What are the challenges in optimizing regioselectivity during functionalization of the oxadiazole ring?
- Methodology :
- Directing groups : Sulfonylmethyl substituents act as meta-directors in electrophilic substitutions.
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., C-5 substitution), while prolonged heating shifts equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
